molecular formula C11H6F3NO5 B1667501 Bragsin2 CAS No. 342795-08-8

Bragsin2

Cat. No.: B1667501
CAS No.: 342795-08-8
M. Wt: 289.16 g/mol
InChI Key: WJUILHMXVGFAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Bragsin2 has several scientific research applications, including:

Preparation Methods

The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The synthetic route typically includes nitration, methoxylation, and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .

Chemical Reactions Analysis

Bragsin2 undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bragsin2 is unique in its ability to selectively and noncompetitively inhibit BRAG2-mediated Arf GTPase activation. Similar compounds include other inhibitors of Arf GTPase and nucleotide exchange factors, such as SecinH3 and Brefeldin A. this compound’s noncompetitive mechanism of action and its specific binding to the pleckstrin homology domain of BRAG2 set it apart from these other compounds .

References

Properties

IUPAC Name

6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUILHMXVGFAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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